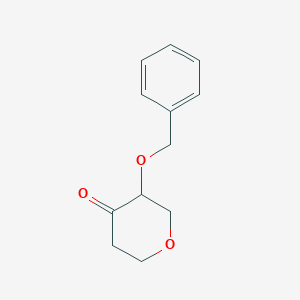

3-(Benzyloxy)oxan-4-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxyoxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOMMWYINSLHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-(Benzyloxy)oxan-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)oxan-4-one, also known as 3-(benzyloxy)tetrahydro-4H-pyran-4-one, is a heterocyclic ketone with the chemical formula C12H14O3.[1][2] Its structure, featuring a benzyloxy group attached to an oxanone ring, makes it a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry as a building block for more complex molecules. This guide provides a summary of its known physicochemical properties. While extensive experimental data for this specific compound is limited in publicly available literature, this document compiles the available information and presents a generalized overview of relevant experimental procedures.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C12H14O3 | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| CAS Number | 1351450-56-0 | [1][2][3][4][5][6] |

| Physical Form | White Solid | [3] |

| Synonyms | 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one, 3-Benzyloxy-tetrahydro-pyran-4-one | [1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not available in the searched literature. However, general methods for the synthesis of related heterocyclic ketones and characterization techniques are well-established.

General Synthesis of Heterocyclic Ketones

The synthesis of oxanone derivatives often involves multi-step reactions that can include cyclization, oxidation, and protection/deprotection of functional groups. A general workflow for the synthesis of a substituted oxanone is depicted below. The synthesis of related compounds, such as 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, involves steps like the reaction of a starting material with benzyl (B1604629) bromide, followed by oxidation.[7][8] The purification of such compounds typically involves extraction and recrystallization.[7][8]

Characterization Techniques

Standard analytical techniques are used to confirm the structure and purity of synthesized heterocyclic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Chromatography: Techniques like Thin-Layer Chromatography (TLC) are used to monitor reaction progress, while Column Chromatography is employed for purification.

Visualizations

General Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been identified in the literature, a generalized workflow for the synthesis and characterization of a heterocyclic ketone is presented below. This diagram illustrates the logical progression from starting materials to a purified and characterized final product.

Caption: General workflow for synthesis and characterization of a heterocyclic ketone.

Biological Activity

There is currently no information available in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. Biological screening of this compound against various targets would be necessary to determine its pharmacological relevance. The general class of 4H-pyran derivatives has been investigated for various biological activities, including antioxidant, antibacterial, and anticancer properties.[9] However, these findings are not directly applicable to this compound without specific experimental validation.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1351450-56-0|3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one|BLD Pharm [bldpharm.com]

- 7. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 8. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-(Benzyloxy)oxan-4-one (CAS 1351450-56-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)oxan-4-one, with the CAS number 1351450-56-0, is a heterocyclic organic compound. Structurally, it features a tetrahydropyran (B127337) ring substituted with a benzyloxy group at the 3-position and a ketone at the 4-position. Its molecular formula is C₁₂H₁₄O₃, and it has a molecular weight of approximately 206.24 g/mol . This compound is recognized primarily as a building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. While detailed public data on its specific biological activities are limited, its utility is inferred from its role as a precursor in the synthesis of more complex, biologically active molecules. This guide aims to consolidate the available technical information on this compound, focusing on its chemical properties, potential applications, and the general experimental context in which it is utilized.

Chemical Properties and Data

This compound is also known by several synonyms, including 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one and 3-Benzyloxy-tetrahydro-pyran-4-one. The key quantitative and qualitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1351450-56-0 | N/A |

| Molecular Formula | C₁₂H₁₄O₃ | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Purity | Typically >95% (as supplied by vendors) | N/A |

| Solubility | Not specified in available literature | N/A |

| Storage Conditions | Store in a cool, dry place | N/A |

Synthesis and Experimental Protocols

A patent for a structurally related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, outlines a synthetic route that may share common intermediates or reaction types. This synthesis begins with furfuryl alcohol and proceeds through rearrangement, addition, hydroxyl protection, and oxidation steps. While not a direct protocol for this compound, it provides a conceptual framework for the synthesis of benzyloxy-substituted pyranones.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a Protein Degrader Building Block . This classification indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.

This compound can be incorporated into the linker or the ligand portion of a PROTAC, depending on the synthetic design. The oxanone scaffold provides a versatile platform for further chemical modifications and the attachment of other molecular fragments.

The general workflow for utilizing a building block like this compound in PROTAC development is illustrated below.

Potential Signaling Pathway Involvement

As this compound is a building block, it does not have a direct effect on signaling pathways. The biological activity and pathway modulation would be determined by the final PROTAC molecule it is used to construct. The choice of the Protein of Interest (POI) ligand dictates which signaling pathway will be targeted.

For example, if this building block were used to synthesize a PROTAC targeting a specific kinase involved in a cancer signaling pathway, the resulting molecule could downregulate that pathway by degrading the kinase. The logical relationship is depicted in the following diagram.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex molecules in drug discovery, particularly in the development of PROTACs. While specific experimental data and protocols for this compound are not extensively documented in publicly accessible literature, its classification as a protein degrader building block points to its utility in creating novel therapeutics for targeted protein degradation. Further research and publication of studies utilizing this compound will be necessary to fully elucidate its potential and provide more detailed insights for the scientific community. Researchers and drug development professionals can consider this building block as a versatile scaffold for the generation of libraries of potential protein degraders targeting a wide range of diseases.

In-Depth Technical Guide on 3-(Benzyloxy)oxan-4-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The document details its chemical synonyms, physicochemical properties, and outlines detailed experimental protocols for its synthesis and potential biological evaluation. Furthermore, this guide presents hypothetical signaling pathways and experimental workflows to stimulate further research into its mechanism of action and therapeutic potential.

Chemical Identity and Synonyms

This compound is a synthetic organic compound featuring a tetrahydropyran-4-one core substituted with a benzyloxy group at the 3-position. The presence of both the cyclic ether and the aromatic benzyloxy moiety makes it an interesting scaffold for chemical modification and biological screening.

| Identifier | Value |

| IUPAC Name | 3-(Benzyloxy)tetrahydro-4H-pyran-4-one |

| Synonyms | This compound, 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one, 3-Benzyloxy-tetrahydro-pyran-4-one |

| CAS Number | 1351450-56-0 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

Physicochemical Properties (Predicted)

While extensive experimental data for this compound is not publicly available, computational predictions provide valuable insights into its physicochemical properties relevant to drug development.

| Property | Predicted Value | Source |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related tetrahydropyran-4-one derivatives. The following protocol is a representative example.

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

-

Addition of Starting Material: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Hypothetical Biological Evaluation

Given the biological activities observed in structurally related compounds, this compound warrants investigation for several potential therapeutic applications. The tetrahydropyran-4-one scaffold has been explored for its utility in developing histamine-3 receptor antagonists and compounds with anti-influenza and antimicrobial properties. Furthermore, the benzyloxy moiety is present in various bioactive molecules, including some with anticancer properties.

Table of Biological Activities of Related Compounds:

| Compound Class/Scaffold | Biological Activity | Reference Compound Example | Observed IC₅₀ / Activity |

| Tetrahydropyran-4-one Derivatives | Histamine-3 Receptor (H3R) Antagonism | Azaspiro[2.5]octane carboxamide derivatives | Nanomolar potency in functional assays |

| 4H-Pyran Derivatives | Anticancer (against HCT-116 cells) | Substituted 4H-pyrans | IC₅₀ values in the micromolar range |

| 4H-Pyran Derivatives | Antioxidant | Substituted 4H-pyrans | Significant DPPH radical scavenging activity |

| Quinazolin-4(3H)-one Derivatives | Anticancer (Aurora Kinase A inhibitor) | BIQO-19 | Antiproliferative activity in NSCLC cells |

Disclaimer: The biological activities listed above are for compounds structurally related to this compound and are provided for informational purposes to guide potential research directions. The biological activity of this compound itself has not been extensively reported.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a hypothetical experiment to assess the cytotoxic effects of this compound against a human cancer cell line, such as the colorectal cancer cell line HCT-116.

Materials:

-

This compound

-

HCT-116 human colorectal carcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.

-

Incubation: Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate the plates for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its proposed biological evaluation.

Figure 2: Workflow for the synthesis and biological screening of this compound.

Hypothetical Signaling Pathway

Based on the observed anticancer activities of related pyran and quinazolinone derivatives that are known to inhibit protein kinases, a hypothetical signaling pathway that could be targeted by this compound is presented below. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.

Figure 3: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.

The Role of 3-(Benzyloxy)oxan-4-one in Protein Degrader Development: A Feasibility Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes small molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The strategic selection of these building blocks is crucial for the successful development of potent and selective protein degraders.

This technical guide explores the potential of 3-(Benzyloxy)oxan-4-one as a building block for protein degraders. While this molecule is commercially available and classified as a drug intermediate for the synthesis of various active compounds, a comprehensive review of scientific literature and patent databases reveals a lack of published studies demonstrating its specific application in the synthesis of PROTACs or other protein degraders.

Therefore, this document will provide a conceptual framework for how a novel building block like this compound could be incorporated into a protein degrader discovery workflow. It will outline the general principles, experimental protocols, and signaling pathways relevant to the field of targeted protein degradation.

The PROTAC Concept: A Tripartite System for Targeted Degradation

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the POI and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

Figure 1: Generalized mechanism of action for a PROTAC.

Hypothetical Role of this compound as a Linker Core

In the context of PROTAC design, this compound could potentially serve as a rigid scaffold within the linker component. The oxane ring provides a defined three-dimensional structure, while the benzyloxy group and the ketone offer potential points for chemical modification and attachment of the POI and E3 ligase ligands.

Conceptual Experimental Workflow

Should a researcher wish to investigate the utility of this compound as a PROTAC building block, a generalized discovery workflow would be as follows.

Figure 2: A conceptual workflow for PROTAC development.

Key Experimental Protocols

The following are generalized protocols that would be adapted for a PROTAC utilizing a novel core like this compound.

PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

-

Step 1: Functionalization of this compound. The core building block would first need to be functionalized to allow for orthogonal coupling to the two ligands. This could involve, for example, converting the ketone to a functional group suitable for click chemistry or amide bond formation.

-

Step 2: Synthesis of Ligands. The POI ligand (e.g., a kinase inhibitor) and the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) would be synthesized with appropriate terminal functional groups (e.g., an azide, alkyne, or carboxylic acid) for linker attachment.

-

Step 3: Conjugation. The functionalized ligands are sequentially coupled to the modified this compound linker. Purification by chromatography (e.g., HPLC) is essential to isolate the final PROTAC molecule.

In Vitro Evaluation of Protein Degradation

-

Cell Culture: A human cell line endogenously expressing the POI and the target E3 ligase (e.g., Cereblon or VHL) is cultured to approximately 80% confluency.

-

Treatment: The cells are treated with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis: After treatment, the cells are washed with PBS and lysed with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the POI and a loading control (e.g., GAPDH or ß-actin). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of POI degradation relative to the vehicle control.

Determination of DC₅₀ and Dₘₐₓ

-

DC₅₀ (half-maximal degradation concentration): This is the concentration of the PROTAC that results in 50% degradation of the POI. It is determined by plotting the percentage of remaining POI against the log of the PROTAC concentration and fitting the data to a dose-response curve.

-

Dₘₐₓ (maximum degradation): This represents the maximum percentage of POI degradation achieved at high concentrations of the PROTAC.

Quantitative Data

As there are no published examples of PROTACs synthesized using this compound, no quantitative data on their performance can be provided. For a new PROTAC series, the following data would typically be collected and presented in a tabular format for comparison.

Table 1: Hypothetical Data Table for a Novel PROTAC Series

| PROTAC ID | POI Ligand | E3 Ligase Ligand | Linker Core | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (µM) |

| PROTAC-001 | Ligand A | Pomalidomide | This compound | Data | Data | Data |

| PROTAC-002 | Ligand B | Pomalidomide | This compound | Data | Data | Data |

| PROTAC-003 | Ligand A | VHL Ligand | This compound | Data | Data | Data |

Conclusion

While this compound is listed as a chemical intermediate, its role as a building block in the field of targeted protein degradation remains undocumented in the public domain. The information and workflows presented here provide a conceptual guide for researchers interested in exploring the potential of this and other novel scaffolds in the design of new PROTACs. The path from a conceptual building block to a validated protein degrader requires extensive chemical synthesis, biological evaluation, and structure-activity relationship (SAR) studies. Future research would be necessary to determine if this compound offers any advantages in terms of linker rigidity, exit vectors, or physicochemical properties for the development of effective protein degraders.

References

Mechanism of action for 3-(Benzyloxy)oxan-4-one derivatives

An In-depth Technical Guide on the Putative Mechanisms of Action for 3-(Benzyloxy)oxan-4-one Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action for this compound derivatives is limited in the current body of scientific literature. This guide, therefore, presents a comprehensive overview based on structurally related compounds, particularly benzyloxy-substituted pyran-4-ones and other heterocyclic derivatives. The discussed mechanisms are putative and intended to serve as a foundation for future research and hypothesis testing for the this compound scaffold.

Introduction

The oxan-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a benzyloxy group at the 3-position can significantly influence the molecule's steric and electronic properties, potentially leading to interactions with a variety of biological targets. While direct studies on this compound derivatives are not extensively available, analysis of related structures provides a strong basis for predicting their potential mechanisms of action. This document synthesizes findings from studies on benzyloxy-containing heterocyclic compounds to propose likely signaling pathways and molecular targets for this compound derivatives.

Putative Mechanisms of Action Based on Structurally Related Compounds

The benzyloxy moiety is a common pharmacophore found in a diverse range of bioactive molecules. Its presence in various heterocyclic scaffolds has been linked to several mechanisms of action, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

A prevalent mechanism for benzyloxy-containing compounds is the inhibition of key enzymes involved in disease pathogenesis.

-

Serine Protease Inhibition: Derivatives of 2-benzyloxy-4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of serine proteases, such as human leukocyte proteinase 3. The 5-methyl derivative, for instance, rapidly acylates the enzyme and exhibits a Ki value of 1.8 nM[1]. This suggests that a this compound core could be designed to target the active sites of similar proteases.

-

Monoamine Oxidase B (MAO-B) Inhibition: Benzyloxy-substituted small molecules are recognized as highly potent inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease[2]. Chalcone (B49325) derivatives bearing a benzyloxy group have demonstrated significant, reversible, and selective inhibition of human MAO-B (hMAO-B)[3][4]. This inhibitory activity is crucial for preventing the degradation of dopamine.

-

Kinase Inhibition:

-

MEK Inhibition: N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been developed as inhibitors of MEK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway[5]. One such derivative displayed a potent IC50 of 91 nM for MEK1[5].

-

ROS1 Inhibition: Novel 3-benzyloxyaminopyridines have been discovered as selective ROS1 inhibitors, effective against the resistant ROS1G2032R mutation in lung cancer[6]. The lead compound showed nanomolar inhibition against the ROS1 enzyme[6].

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: The 4H-pyran scaffold, structurally related to oxan-4-one, is considered a lead for CDK2 inhibitors. Certain 4H-pyran derivatives have been shown to block the proliferation of HCT-116 colorectal cancer cells by inhibiting CDK2 activity[7].

-

Receptor Modulation

-

Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt) Inverse Agonism: 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives have been identified as inverse agonists of RORγt (a subtype of RORc), a promising therapeutic target for Th17-mediated autoimmune diseases[8]. The most potent compound showed an IC50 of 0.82 μmol/L in a cell-based luciferase reporter assay[8].

Disruption of Protein-Protein Interactions

-

PSD95-nNOS Interaction Inhibition: Benzyloxy benzamide (B126) derivatives have been discovered as potent neuroprotective agents that act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS)[9]. This mechanism is a therapeutic strategy for ischemic stroke[9].

Quantitative Data Summary

The following tables summarize the quantitative data for various benzyloxy-containing heterocyclic derivatives from the cited literature.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Derivative Example | Inhibition Metric | Value | Reference |

| 2-Benzyloxy-4H-3,1-benzoxazin-4-ones | Human Leukocyte Proteinase 3 | 5-methyl derivative | Ki | 1.8 nM | [1] |

| Benzyloxy Chalcones | hMAO-B | Compound B10 | IC50 | 0.067 µM | [3] |

| Benzyloxy Chalcones | hMAO-B | Compound B15 | IC50 | 0.120 µM | [3] |

| Benzyloxy Chalcones | hMAO-B | Compound B10 | Ki | 0.030 ± 0.001 μM | [3] |

| Benzyloxy Chalcones | hMAO-B | Compound B15 | Ki | 0.033 ± 0.001 μM | [3] |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides | MEK1 | Compound 7b | IC50 | 91 nM | [5] |

| 4-Sulfonyloxy/alkoxy benzoxazolone | Nitric Oxide (NO) Production | Compound 2h | IC50 | 17.67 µM | [10] |

| 4-Sulfonyloxy/alkoxy benzoxazolone | IL-1β Production | Compound 2h | IC50 | 20.07 µM | [10] |

| 4-Sulfonyloxy/alkoxy benzoxazolone | IL-6 Production | Compound 2h | IC50 | 8.61 µM | [10] |

Table 2: Receptor Modulation and Cellular Activity Data

| Compound Class | Target | Derivative Example | Activity Metric | Value | Reference |

| 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones | RORc (AlphaScreen) | Compound 22b | IC50 | 2.39 µmol/L | [8] |

| 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones | RORc (Luciferase Reporter) | Compound 22b | IC50 | 0.82 µmol/L | [8] |

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides | A549 cells | Compound 7b | GI50 | 0.26 µM | [5] |

| 4H-Pyran derivatives | HCT-116 cells | Compound 4d | IC50 | 75.1 µM | [7] |

| 4H-Pyran derivatives | HCT-116 cells | Compound 4k | IC50 | 85.88 µM | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of the discussed benzyloxy derivatives.

hMAO-A and hMAO-B Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the activity of recombinant human monoamine oxidase A and B enzymes.

-

Methodology:

-

Recombinant hMAO-A and hMAO-B are used.

-

Kynuramine (for hMAO-A) and benzylamine (B48309) (for hMAO-B) are used as substrates at concentrations of 0.06 mM and 0.3 mM, respectively.

-

The test compounds are incubated with the enzymes and substrates.

-

The enzyme activity is determined by measuring the production of the respective metabolites, often via fluorescence or absorbance.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration[3].

-

RORγt Inverse Agonist AlphaScreen Assay

-

Principle: This is a bead-based immunoassay to detect the interaction between RORγt and its coactivator peptide. Inverse agonists will disrupt this interaction.

-

Methodology:

-

The assay is typically performed in a 384-well plate.

-

Recombinant RORγt protein is incubated with a biotinylated coactivator peptide.

-

Streptavidin-coated donor beads and antibody-coated acceptor beads are added.

-

In the absence of an inhibitor, the proximity of the beads due to protein-peptide interaction results in a luminescent signal.

-

Test compounds are added, and a decrease in signal indicates disruption of the interaction.

-

IC50 values are determined from dose-response curves[8].

-

Cell-Based Luciferase Reporter Assay for RORγt Activity

-

Principle: This assay measures the transcriptional activity of RORγt in a cellular context.

-

Methodology:

-

HEK293T cells are co-transfected with a plasmid encoding the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

The transfected cells are treated with the test compounds.

-

An inverse agonist will decrease the expression of the luciferase reporter gene.

-

Luciferase activity is measured using a luminometer, and IC50 values are calculated[8].

-

Anti-inflammatory Activity Assay (NO Production)

-

Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

RAW 264.7 macrophage cells are cultured.

-

Cells are pre-treated with various concentrations of the test compounds for a specified time.

-

The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

-

IC50 values are determined from the dose-response curves[10].

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway potentially modulated by benzyloxy derivatives and a general workflow for inhibitor screening.

Caption: Putative inhibition of the MAPK-NF-κB/iNOS signaling pathway.

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Conclusion and Future Directions

While the direct mechanism of action for this compound derivatives remains to be elucidated, the extensive research on structurally related benzyloxy-containing heterocycles provides a robust framework for guiding future investigations. The evidence strongly suggests that this class of compounds is likely to exhibit biological activity through mechanisms such as enzyme inhibition (targeting proteases, kinases, or oxidases) or receptor modulation.

Future research should focus on:

-

Synthesis and Screening: The synthesis of a focused library of this compound derivatives followed by screening against a panel of relevant biological targets (e.g., serine proteases, MAO-B, various kinases, and nuclear receptors).

-

Mechanism of Action Studies: For any confirmed hits, detailed mechanistic studies, including enzyme kinetics, cell-based pathway analysis, and structural biology (e.g., X-ray crystallography of ligand-target complexes), will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to establish clear SAR and optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the insights from related compound classes, the exploration of this compound derivatives holds significant promise for the discovery of novel therapeutic agents.

References

- 1. Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of Oxanone Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Significance in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can serve as the foundation for new therapeutics and functional materials is a perpetual endeavor in chemical science. Among the myriad of heterocyclic systems, oxanone scaffolds have emerged as a privileged class of compounds, demonstrating remarkable versatility and a wide spectrum of biological activities. This in-depth technical guide explores the discovery and significance of oxanone scaffolds, providing a comprehensive overview of their synthesis, biological importance, and the underlying mechanisms of action that make them a focal point in contemporary drug discovery and development.

Introduction to Oxanone Scaffolds: A Privileged Structural Motif

Oxanone scaffolds are a diverse group of heterocyclic compounds characterized by the presence of at least one ketone group within a saturated or partially unsaturated oxygen-containing ring. The ring size can vary, with five-membered (oxazolidinones) and six-membered (dioxanones, trioxanones) systems being the most extensively studied. The strategic placement of oxygen and carbonyl functionalities within the ring structure imparts unique physicochemical properties, including hydrogen bonding capabilities, conformational rigidity, and specific stereochemical arrangements. These features are crucial for molecular recognition and interaction with biological targets, leading to a broad range of pharmacological effects.

The significance of oxanone scaffolds in medicinal chemistry was prominently established with the discovery and development of Linezolid, the first clinically approved oxazolidinone antibiotic. This landmark achievement spurred a wave of research into this and other oxanone-based structures, revealing their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1] Their ability to serve as "privileged scaffolds" allows for the generation of diverse compound libraries with a high probability of interacting with various biological targets.[2]

Synthesis of Oxanone Scaffolds: Key Methodologies and Experimental Protocols

The construction of the oxanone core can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern multicomponent and microwave-assisted approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Synthesis of Oxazolidin-2-ones

Oxazolidin-2-ones are arguably the most explored class of oxanone scaffolds. Key synthetic routes include:

-

From β-Amino Alcohols: The cyclization of β-amino alcohols with a carbonyl source is a fundamental approach. Common carbonylating agents include phosgene, diethyl carbonate, and 1,1'-carbonyldiimidazole (B1668759) (CDI).[3]

-

Microwave-Assisted Synthesis: This method offers a rapid and efficient alternative to conventional heating. The reaction of ethanolamines and urea (B33335) in a paste-like medium under microwave irradiation provides high yields of oxazolidin-2-ones in a significantly reduced reaction time.[4]

Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one [3]

-

Materials: (S)-phenylalaninol (1.00 g, 6.61 mmol), diethyl carbonate (1.17 g, 9.92 mmol), sodium methoxide (B1231860) (0.017 g, 0.33 mmol).

-

Procedure:

-

Place the (S)-phenylalaninol, diethyl carbonate, and sodium methoxide in a 10 mL microwave vessel.

-

Irradiate the mixture in a microwave reactor at 125-135 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product by column chromatography using a hexane-ethyl acetate (B1210297) solvent system.

-

Synthesis of 1,4-Dioxan-2-ones

Six-membered oxanone scaffolds, such as 1,4-dioxan-2-ones, are valuable intermediates in organic synthesis and have applications in polymer chemistry. A notable synthesis involves the reaction of 1,3-dioxolanes with carbon monoxide.[5]

Experimental Protocol: Synthesis of 1,4-Dioxan-2-one from 1,3-Dioxolane (B20135) and Carbon Monoxide [5]

-

Materials: 1,3-Dioxolane, carbon monoxide, anhydrous hydrogen fluoride (B91410) (catalyst).

-

Procedure:

-

In a suitable pressure reactor, charge the 1,3-dioxolane and a catalytic amount of anhydrous hydrogen fluoride.

-

Pressurize the reactor with carbon monoxide.

-

Heat the reaction mixture to the desired temperature and maintain for the specified time.

-

After cooling and depressurization, the crude product can be purified by distillation.

-

Synthesis of 1,3-Dioxan-2-ones

1,3-Dioxan-2-ones can be synthesized from homoallylic carbonic acid esters through a photo-aerobic selenium-π-acid multicatalysis. This method utilizes visible light and ambient air as sustainable reagents.[3]

Biological Significance and Therapeutic Applications

The diverse biological activities of oxanone scaffolds underscore their importance in drug discovery. The following sections highlight their key therapeutic applications, supported by quantitative data on their biological efficacy.

Antibacterial and Antifungal Activity

The pioneering success of Linezolid has cemented the role of oxazolidinones as potent antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action involves the inhibition of bacterial protein synthesis. Research continues to explore novel oxazolidinone derivatives with improved potency and broader spectrum of activity.

| Compound Class | Organism | MIC (μg/mL) | Reference |

| 5-Thiocarbonyl Oxazolidinones | Staphylococcus aureus | Varies | [6] |

| Oxazolidinone Derivatives | Gram-positive & Gram-negative bacteria | Varies | [7] |

| Benzyl (B1604629) Bromide Derivatives | S. aureus, S. pyogenes, E. faecalis | 1-4 | [1] |

| Chalcone (B49325) Derivatives | Candida albicans, Candida krusei | Varies | [1] |

Table 1: Representative Antibacterial and Antifungal Activities of Oxanone-Related Scaffolds. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Anticancer Activity

A growing body of evidence suggests that various oxanone scaffolds possess significant anticancer properties. Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis. For instance, certain xanthone (B1684191) derivatives, which contain a dibenzo-γ-pyrone (an oxanone-related) scaffold, exhibit potent cytotoxicity against a range of cancer cell lines.[8][9]

| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |

| Xanthone Derivatives | A549, HepG2, HT-29, PC-3 | 3.20 - 10.0 | [8] |

| 1,3,4-Oxadiazole Derivatives | SMMC-7721, HeLa, A549 | Varies | [10] |

| Pyrazolinone Chalcones | Caco | 23.34 | [11] |

| Xanthene Derivatives | Caco-2, Hep G2 | 0.0096 - 0.1613 | [12] |

Table 2: In Vitro Anticancer Activity of Oxanone-Related Scaffolds. IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Oxanone-containing compounds have been investigated for their potential to modulate inflammatory responses. While direct evidence for simple oxanone scaffolds is emerging, related structures like chalcones and sappanone A have been shown to inhibit key inflammatory pathways.[13][14]

Modulation of Cellular Signaling Pathways

The therapeutic effects of oxanone scaffolds are often rooted in their ability to modulate critical cellular signaling pathways that regulate cell proliferation, survival, and inflammation. While direct studies on simple oxanone scaffolds are still expanding, the modulation of these pathways by structurally related compounds provides valuable insights into their potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.[15] Certain compounds, such as the monoketone analog of curcumin, EF24, which shares some structural similarities with oxanone-containing natural products, have been shown to potently suppress the NF-κB signaling pathway by directly inhibiting IκB kinase (IKK).[16] Chalcone derivatives have also been identified as inhibitors of this pathway.[2]

Figure 1: Potential inhibition of the NF-κB signaling pathway by oxanone scaffolds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.[17] The inhibitor PD98059, an oxanone-related structure (2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one), has been used to study the role of the MAPK cascade.[18]

Figure 2: Potential modulation of the MAPK signaling pathway by oxanone scaffolds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers.[19][20] Natural compounds with scaffolds related to oxanones, such as flavonoids, have been shown to inhibit this pathway.[21][22]

Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by oxanone scaffolds.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective oxanone-based therapeutic agents. For oxazolidinone antibacterials, SAR studies have revealed that the nature and position of substituents on the scaffold significantly influence their activity and pharmacokinetic properties.[6] For example, modifications at the C-5 position of the oxazolidinone ring have been a key focus for optimizing antibacterial potency. Similarly, for other oxanone scaffolds, the exploration of different substitution patterns is an active area of research to enhance their biological profiles.[23][]

Figure 4: General workflow for structure-activity relationship (SAR) studies of oxanone scaffolds.

Future Perspectives and Conclusion

The exploration of oxanone scaffolds in chemistry and drug discovery is a rapidly evolving field. The proven success of oxazolidinone antibiotics has paved the way for the investigation of a wider array of oxanone-based compounds for various therapeutic indications. Future research will likely focus on:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally benign methods for the synthesis of diverse oxanone scaffolds will be critical.

-

Expansion of Biological Screening: Testing oxanone libraries against a broader range of biological targets will likely uncover new therapeutic opportunities.

-

In-depth Mechanistic Studies: A deeper understanding of how oxanone scaffolds interact with their biological targets and modulate signaling pathways will facilitate the design of more potent and selective drugs.

-

Application in Materials Science: The unique properties of oxanones, particularly their potential for polymerization, make them attractive candidates for the development of novel biodegradable polymers and other advanced materials.

References

- 1. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]

- 5. US4166821A - Process for preparing 1,4-dioxan-2-ones - Google Patents [patents.google.com]

- 6. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Sappanone a prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway [frontiersin.org]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular basis for class side effects associated with PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship studies of novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as potent and orally bioavailable EP3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Reactivity of the Ketone in 3-(Benzyloxy)oxan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the ketone moiety within the 3-(Benzyloxy)oxan-4-one scaffold. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established principles of ketone chemistry, stereochemical models, and data from closely related cyclic ketones. The content herein is intended to serve as a predictive framework for researchers designing synthetic routes involving this and similar chiral heterocyclic ketones. This document covers key transformations including nucleophilic additions, reductions, olefination reactions, and enolate chemistry, with a strong emphasis on predicting and controlling the stereochemical outcomes influenced by the C3-benzyloxy substituent.

Introduction: The Structural and Electronic Landscape

The reactivity of the C4-ketone in this compound is governed by the interplay of several factors. The carbonyl group itself is inherently electrophilic due to the polarization of the C=O bond. The adjacent C3 stereocenter, bearing a bulky and electron-withdrawing benzyloxy group, exerts significant steric and electronic influence on the two faces of the ketone. This substitution is critical for predicting the diastereoselectivity of nucleophilic attacks. Furthermore, the oxane ring adopts a chair-like conformation, placing substituents in well-defined axial or equatorial positions, which further dictates the trajectory of incoming nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of ketone chemistry, leading to the formation of a new stereocenter at C4. The stereochemical outcome of these additions is highly dependent on the nature of the nucleophile and the reaction conditions.

Stereochemical Considerations: Felkin-Anh and Chelation-Controlled Models

The presence of the α-benzyloxy group necessitates the consideration of established stereochemical models to predict the major diastereomer formed upon nucleophilic addition.

-

Felkin-Anh Model: In the absence of a chelating metal, the reaction is likely to proceed via a Felkin-Anh model. The largest substituent at the α-carbon (the benzyloxy group) will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to the nucleophile attacking from the face opposite to the benzyloxy group, resulting in the anti product.

-

Cram-Chelate Model: In the presence of a Lewis acid that can chelate with both the carbonyl oxygen and the oxygen of the benzyloxy group (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the conformation of the substrate is locked. This forces the nucleophile to attack from the less hindered face of the chelated complex, typically leading to the syn product.

Caption: Competing stereochemical pathways in nucleophilic addition.

Illustrative Data for Nucleophilic Additions

The following table presents illustrative data for the nucleophilic addition of organometallic reagents to this compound, based on typical outcomes for analogous α-alkoxy cyclic ketones. Note: This data is predictive and not based on direct experimental results for the title compound.

| Nucleophile | Lewis Acid | Expected Major Diastereomer | Predicted Diastereomeric Ratio (syn:anti) |

| MeLi | None | anti | >10:1 |

| MeMgBr | None | anti | >5:1 |

| MeMgBr | ZnCl₂ | syn | >10:1 |

| BuLi | None | anti | >15:1 |

| PhMgBr | None | anti | >8:1 |

Experimental Protocol: Grignard Reaction (Illustrative)

-

Preparation: To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 equiv) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding tertiary alcohol.

Reduction of the Ketone

The reduction of the C4-ketone to a secondary alcohol is a common transformation. The choice of reducing agent can influence the diastereoselectivity of the product.

Diastereoselective Reduction

-

Non-chelating Hydride Reagents: Small, non-chelating hydride donors like NaBH₄ are expected to follow a Felkin-Anh-type addition, favoring the formation of the anti-alcohol where the incoming hydride attacks from the face opposite the benzyloxy group.

-

Bulky Hydride Reagents: More sterically demanding reducing agents, such as L-Selectride®, will exhibit a higher degree of facial selectivity, strongly favoring the anti-product.

-

Chelation-Controlled Reduction: While less common for simple hydrides, certain reducing agents in the presence of Lewis acids could potentially favor the syn-alcohol via a chelation-controlled pathway.

Caption: Workflow for the diastereoselective reduction of the ketone.

Illustrative Data for Ketone Reduction

The following table provides expected outcomes for the reduction of this compound. Note: This data is predictive.

| Reducing Agent | Solvent | Expected Major Diastereomer | Predicted Diastereomeric Ratio (syn:anti) |

| NaBH₄ | MeOH | anti | ~5:1 |

| LiAlH₄ | THF | anti | ~8:1 |

| L-Selectride® | THF | anti | >20:1 |

| DIBAL-H | Toluene | anti | ~10:1 |

Experimental Protocol: Reduction with NaBH₄ (Illustrative)

-

Preparation: Dissolve this compound (1.0 equiv) in methanol (B129727) (0.2 M) and cool the solution to 0 °C.

-

Reaction: Add sodium borohydride (B1222165) (1.5 equiv) portion-wise over 15 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully add acetone (B3395972) to quench the excess NaBH₄, followed by the addition of water.

-

Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: Purify the crude product by flash column chromatography.

Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting the ketone into an exocyclic alkene. The reactivity of the phosphorus ylide is a key consideration.

-

Stabilized Ylides: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and may require harsher conditions. They typically favor the formation of the (E)-alkene.

-

Unstabilized Ylides: Unstabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and will readily react with the ketone, generally favoring the (Z)-alkene, although for exocyclic double bonds this distinction is moot.

Illustrative Data for the Wittig Reaction

| Ylide | Expected Product | Predicted Yield |

| Ph₃P=CH₂ | 3-(Benzyloxy)-4-methyleneoxane | High |

| Ph₃P=CHPh | 3-(Benzyloxy)-4-benzylideneoxane | Moderate to High |

| Ph₃P=CHCO₂Et | Ethyl 2-(3-(benzyloxy)oxan-4-ylidene)acetate | Moderate |

Experimental Protocol: Wittig Reaction (Illustrative)

-

Ylide Generation: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.4 equiv) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.

-

Reaction: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.

-

Work-up: Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

Purification: Purify the crude product by flash column chromatography to remove triphenylphosphine (B44618) oxide and obtain the desired alkene.

Enolate Chemistry

The ketone possesses two sets of α-protons at C2 and C5, allowing for the formation of two regioisomeric enolates.

-

Kinetic Enolate: Deprotonation at the less sterically hindered C5 position using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate.

-

Thermodynamic Enolate: Under equilibrating conditions (e.g., a weaker base like NaH at room temperature), the more substituted and thermodynamically more stable enolate at the C2-C3 position will be favored.

Caption: Regioselective formation of enolates.

Experimental Protocol: Kinetic Enolate Formation and Alkylation (Illustrative)

-

LDA Preparation: To a solution of diisopropylamine (B44863) (1.1 equiv) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes at 0 °C.

-

Enolate Formation: Cool the LDA solution to -78 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

-

Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours before allowing the reaction to warm to room temperature overnight.

-

Quenching and Work-up: Quench with saturated aqueous NH₄Cl and proceed with a standard aqueous work-up and extraction with ethyl acetate.

-

Purification: Purify the crude product by flash column chromatography.

Conclusion

The ketone in this compound is a versatile functional group for a variety of chemical transformations. Its reactivity is significantly influenced by the adjacent C3-benzyloxy substituent, which allows for a high degree of stereocontrol in nucleophilic addition and reduction reactions through the careful selection of reagents and reaction conditions. The ability to form regioisomeric enolates further expands the synthetic utility of this scaffold. While this guide provides a robust predictive framework, it is imperative for researchers to perform empirical studies to determine the optimal conditions and actual outcomes for their specific applications.

Potential Research Areas for 3-(Benzyloxy)oxan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)oxan-4-one, a heterocyclic ketone, presents a scaffold with significant potential for therapeutic applications. While direct research on this specific molecule is limited, its structural motifs—the tetrahydropyran-4-one core and the benzyloxy substituent—are prevalent in a wide array of biologically active compounds. This technical guide consolidates data from analogous structures to illuminate promising research avenues for this compound in anticancer, antibacterial, and anti-inflammatory drug discovery.

Core Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-(phenylmethoxy)oxan-4-one | --INVALID-LINK-- |

| Canonical SMILES | C1COCC(C1=O)OCC2=CC=CC=C2 | --INVALID-LINK-- |

Potential Research Areas and Biological Activities of Analogous Compounds

The tetrahydropyran-4-one and pyran-4-one cores are recognized as "privileged structures" in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs. The benzyloxy group can also contribute to biological activity, often by participating in hydrophobic interactions within target proteins.

Anticancer Activity

Derivatives of pyran-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and CDK2 pathways.

Quantitative Data for Anticancer Activity of Pyran-4-one Analogs:

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4j) | MCF-7 (Breast) | 26.6 | [1] |

| Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4i) | MCF-7 (Breast) | 34.2 | [1] |

| Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4g) | SW-480 (Colon) | 34.6 | [1] |

| 4H-Pyran derivative (4k) | HCT-116 (Colon) | 85.88 | [2] |

| 4H-Pyran derivative (4d) | HCT-116 (Colon) | 75.1 | [2] |

| Caged Garcinia xanthone (B1684191) (pyran-containing) (106) | HCT-116 (Colon) | 0.2 | [3] |

| Caged Garcinia xanthone (pyran-containing) (107) | HL-60 (Leukemia) | 0.4 | [3] |

| 3′,6-dichloroflavanone (pyranone-containing) | MDA-MB-231 (Breast) | 2.9 | [3] |

Potential Signaling Pathways to Investigate:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[4] Pyranone derivatives could potentially inhibit key kinases in this pathway.

-

CDK2 Pathway: Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression, particularly the G1/S transition.[5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Visualizing Potential Anticancer Mechanisms:

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)oxan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-(Benzyloxy)oxan-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 3-hydroxytetrahydropyran-4-one, followed by the benzylation of the hydroxyl group. Detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram are included to ensure clarity and reproducibility for researchers.

Introduction

Substituted oxanes, particularly tetrahydropyran-4-ones, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The targeted compound, this compound, incorporates a benzyl-protected hydroxyl group, which serves as a versatile handle for further synthetic transformations. The benzyl (B1604629) ether protecting group is stable under a variety of reaction conditions and can be selectively removed, making this compound a strategic intermediate in the synthesis of complex molecules.

The synthetic strategy outlined herein involves two key transformations:

-

Synthesis of 3-Hydroxytetrahydropyran-4-one: Formation of the core heterocyclic structure. While several methods exist for the synthesis of substituted tetrahydropyran-4-ones, a common approach involves an intramolecular cyclization.

-

Benzylation of 3-Hydroxytetrahydropyran-4-one: Protection of the hydroxyl group as a benzyl ether via a Williamson ether synthesis.

Experimental Protocols

Part 1: Synthesis of 3-Hydroxytetrahydropyran-4-one (Intermediate 1)

The synthesis of the 3-hydroxytetrahydropyran-4-one core can be achieved through various routes, including the ozonolysis of 4-methylenepyrans or intramolecular cyclization reactions. The following is a representative protocol based on an intramolecular cyclization approach.

Materials and Reagents:

-

Starting Material (e.g., a suitable dihydroxyacetone equivalent or protected precursor)

-

Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Acid or base catalyst as required for cyclization

-

Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the acyclic precursor in an appropriate solvent, add the cyclization agent (e.g., an acid catalyst like p-toluenesulfonic acid or a Lewis acid) at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acidic reaction). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-hydroxytetrahydropyran-4-one.

Note: As multiple strategies exist for the formation of this intermediate, the specific choice of starting material and cyclization conditions may need to be optimized based on laboratory capabilities and precursor availability.

Part 2: Synthesis of this compound (Final Product)

This step involves the protection of the hydroxyl group of Intermediate 1 as a benzyl ether.

Materials and Reagents:

-

3-Hydroxytetrahydropyran-4-one (Intermediate 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Alkoxide Formation: Cool the suspension to 0 °C and add a solution of 3-hydroxytetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagents and Stoichiometry for Benzylation

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3-Hydroxytetrahydropyran-4-one | 116.12 | 1.0 | 10 | 1.16 g |

| Sodium Hydride (60%) | 24.00 | 1.2 | 12 | 0.48 g |

| Benzyl Bromide | 171.04 | 1.2 | 12 | 1.43 mL |

| Anhydrous THF | - | - | - | 50 mL |

Table 2: Typical Reaction Outcome and Product Characterization

| Parameter | Value |

| Reaction Time | 12-16 hours |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.40-7.28 (m, 5H), 4.65 (s, 2H), 4.20-4.10 (m, 2H), 3.95 (t, J=5.5 Hz, 1H), 3.80-3.70 (m, 2H), 2.60-2.45 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 206.5, 137.8, 128.6, 128.0, 127.8, 75.2, 71.5, 68.0, 45.1 |

Visual Workflow

The following diagram illustrates the synthetic workflow from the precursor to the final product.

Caption: Synthetic scheme for this compound.

This detailed protocol and accompanying data provide a solid foundation for the successful synthesis of this compound, facilitating its application in further research and drug development endeavors.

Application Notes and Protocols for the Coupling of 3-(Benzyloxy)oxan-4-one

Abstract

This document provides a detailed experimental protocol for the coupling of 3-(benzyloxy)oxan-4-one, a versatile building block in medicinal chemistry and drug development. The primary focus of this application note is on the reductive amination of the ketone moiety, a robust and widely applicable method for the formation of carbon-nitrogen (C-N) bonds. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. The presence of a ketone functional group allows for a variety of chemical transformations, making it a valuable scaffold for the introduction of molecular diversity. Coupling reactions at the C4 position are of particular interest for the development of novel bioactive molecules. Reductive amination, a reaction that converts a ketone or aldehyde into an amine, is a cornerstone of medicinal chemistry due to its reliability and the prevalence of amines in pharmaceutical agents.[1] This protocol details a representative procedure for the reductive amination of this compound with a primary amine.

Experimental Overview

The described protocol outlines a one-pot reductive amination of this compound with a representative primary amine, benzylamine (B48309), using sodium triacetoxyborohydride (B8407120) as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.[2][3]

Reaction Scheme:

Experimental Protocol

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid (AcOH)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-